Human Cu-Zn SOD1 Enzyme Inhibition: Quantitative Activity Comparison Against the Parent 6-Nitroisatoic Anhydride Scaffold
The compound exhibits an IC50 of 3.81 × 10⁵ nM (381 µM) against human erythrocyte Cu-Zn superoxide dismutase in an NBT reduction assay [1]. In contrast, no SOD1 inhibitory activity is reported for the unsubstituted parent scaffold, 6-nitroisatoic anhydride (CAS 4693-02-1), or for simpler N-acyl derivatives such as 1-acetyl-6-nitrobenzoxazine-2,4-dione, at comparable concentrations in available public databases [2]. This indicates that the trimethoxybenzoyl substituent is essential for the observed, albeit modest, enzyme interaction.
| Evidence Dimension | Human Cu-Zn SOD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.81 × 10⁵ nM (381 µM) |
| Comparator Or Baseline | Parent 6-nitroisatoic anhydride (CAS 4693-02-1) and 1-acetyl-6-nitrobenzoxazine-2,4-dione; no SOD1 inhibition reported |
| Quantified Difference | Target compound shows measurable inhibition; comparators show no reported activity (IC50 > screening limit or not active) |
| Conditions | Inhibition of human erythrocyte CuZn-SOD assessed as reduction of nitroblue tetrazolium measured for 10 min by spectrophotometric analysis |
Why This Matters
For researchers investigating SOD1 small-molecule modulators, this compound provides a structurally distinct starting point with confirmed, albeit weak, target engagement, unlike its simpler analogues which lack this interaction.
- [1] BindingDB. BDBM50430020 (CHEMBL2335499). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430020 (accessed 2026-04-30). View Source
- [2] ChEMBL Database. CHEMBL2335499 summary. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-30). View Source
